Cas no 105751-13-1 (Fmoc-Ser(tBu)-OPfp)

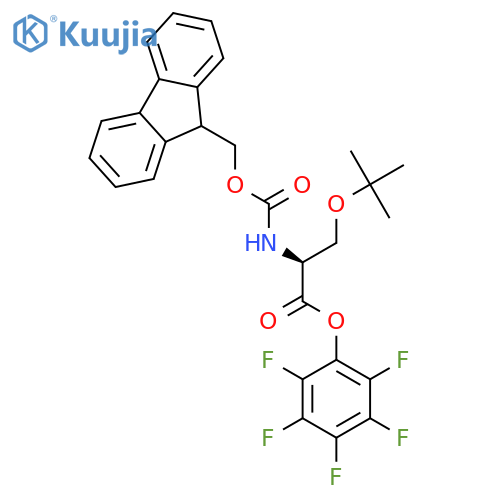

Fmoc-Ser(tBu)-OPfp structure

商品名:Fmoc-Ser(tBu)-OPfp

CAS番号:105751-13-1

MF:C28H24F5NO5

メガワット:549.485885620117

MDL:MFCD00062213

CID:137332

PubChem ID:24844994

Fmoc-Ser(tBu)-OPfp 化学的及び物理的性質

名前と識別子

-

- L-Serine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenyl ester

- Fmoc-Ser(tBu)-OPfp

- Fmoc-Ser(tBu)-OPfpFmoc-Ser

- H-Pro-OBzl•HCl

- L-Serine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophen...

- (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate

- 105751-13-1

- Fmoc-Ser(tBu)-OPfp, technical, >=90% (HPLC)

- SCHEMBL8538000

- DTXSID50457823

- J-001476

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp)

- Fmoc-L-Ser(tBu)-OPfp

- MFCD00062213

- CS-W009605

- F10537

- AKOS015904121

- HY-W008889

- (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoate

- AKOS015853209

- DA-63574

- 2,3,4,5,6-PENTAFLUOROPHENYL (2S)-3-(TERT-BUTOXY)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOATE

-

- MDL: MFCD00062213

- インチ: InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1

- InChIKey: DOUJYVMLNKRFHE-IBGZPJMESA-N

- ほほえんだ: CC(C)(OC[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(OC4=C(F)C(F)=C(F)C(F)=C4F)=O)C

計算された属性

- せいみつぶんしりょう: 549.15700

- どういたいしつりょう: 549.15746368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 39

- 回転可能化学結合数: 11

- 複雑さ: 821

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.9Ų

- 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

- 密度みつど: 1.349±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 67-71 ºC

- ふってん: 628.165 °C at 760 mmHg

- フラッシュポイント: 333.702 °C

- 屈折率: 1.545

- ようかいど: Insuluble (7.7E-7 g/L) (25 ºC),

- PSA: 73.86000

- LogP: 6.40080

Fmoc-Ser(tBu)-OPfp 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116844-25g |

Fmoc-Ser(tBu)-OPfp |

105751-13-1 | 98% | 25g |

¥3079.90 | 2023-09-03 | |

| Chemenu | CM279428-25g |

Fmoc-Ser(tBu)-OPfp |

105751-13-1 | 95% | 25g |

$*** | 2023-04-03 | |

| Apollo Scientific | PC48021-1g |

Fmoc-Ser(tBu)-OPfp |

105751-13-1 | 1g |

£63.00 | 2025-02-21 | ||

| AAPPTec | AFS190-1g |

Fmoc-Ser(tBu)-OPfp |

105751-13-1 | 1g |

$55.00 | 2024-07-19 | ||

| Chemenu | CM279428-25g |

Fmoc-Ser(tBu)-OPfp |

105751-13-1 | 95% | 25g |

$430 | 2021-06-09 | |

| abcr | AB156181-5 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp); . |

105751-13-1 | 5g |

€266.00 | 2022-09-01 | ||

| abcr | AB156181-5g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp); . |

105751-13-1 | 5g |

€266.00 | 2024-04-20 | ||

| Aaron | AR003RD3-5g |

Fmoc-Ser(tBu)-OPfp |

105751-13-1 | 95% | 5g |

$136.00 | 2025-02-11 | |

| 1PlusChem | 1P003R4R-1g |

FMOC-SER(TBU)-OPFP |

105751-13-1 | 95% | 1g |

$127.00 | 2023-12-26 | |

| A2B Chem LLC | AB74331-1g |

Fmoc-Ser(tBu)-OPfp |

105751-13-1 | 95% | 1g |

$89.00 | 2024-04-20 |

Fmoc-Ser(tBu)-OPfp 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

105751-13-1 (Fmoc-Ser(tBu)-OPfp) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:105751-13-1)Fmoc-Ser(tBu)-OPfp

清らかである:99%

はかる:25g

価格 ($):455.0